BenchChemオンラインストアへようこそ!

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde

Fragment-based drug discovery Lead-likeness Spirocyclic building blocks

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (CAS 2649076-59-3) is a low-MW spirocyclic isoxazoline carbaldehyde designed for fragment-based lead discovery. With zero H-bond donors, tPSA of 38.7 Ų, XLogP3 of 0.4, and a single rotatable bond, it satisfies all Rule-of-Three criteria for FBLD libraries while aligning with CNS MPO guidelines. The aldehyde enables direct one-step reductive amination for DEL/parallel synthesis—saving two steps vs. ester analogs. Rigid sp³-rich scaffold ensures topologically distinct exit vectors for SAR discrimination. Procurement ensures scaffold fidelity for lead optimization.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 2649076-59-3
Cat. No. B6169514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde
CAS2649076-59-3
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(=NO2)C=O
InChIInChI=1S/C7H9NO2/c9-5-6-4-7(10-8-6)2-1-3-7/h5H,1-4H2
InChIKeyGRNUOGAUBUHHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (CAS 2649076-59-3): Spirocyclic Isoxazoline Aldehyde Building Block for Medicinal Chemistry Procurement


5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (CAS 2649076-59-3) is a spirocyclic heterocycle composed of a cyclobutane ring spiro-fused to a Δ²-isoxazoline (dihydroisoxazole) bearing a carbaldehyde at the 7-position, with molecular formula C₇H₉NO₂ and molecular weight 139.15 g·mol⁻¹ [1]. The compound belongs to the oxa-azaspiro[3.4]octane family, a class of conformationally constrained scaffolds explicitly designed as multifunctional modules for drug discovery [2]. Its computed physicochemical profile—XLogP3 of 0.4, topological polar surface area (tPSA) of 38.7 Ų, zero hydrogen bond donors, and a single rotatable bond—distinguishes it within the broader spiroisoxazoline chemical space and informs its suitability for fragment-based and CNS-oriented lead generation campaigns [1].

Why Generic Substitution Fails for 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde: Physicochemical and Functional-Group Non-Interchangeability with In-Class Analogs


Within the 5-oxa-6-azaspiro[3.4]octane chemical series, seemingly minor structural variations—saturation of the isoxazoline ring, replacement of the aldehyde with an ester, insertion of a second oxygen atom, or expansion of one ring—produce large shifts in molecular weight (spanning 139–185 Da), lipophilicity (XLogP3 range from −0.7 to >1.0), hydrogen-bond donor count (0 vs. 1), and rotatable bond count (1 vs. ≥3) that are each individually sufficient to alter permeability, solubility, and target-binding profiles [1]. Because these spirocycles were expressly designed to furnish medicinal chemists with a palette of topologically distinct modules bearing differentiated exit vectors and functional-group diversity for lead discrimination [2], procurement of the incorrect analog compromises not only synthetic planning but also SAR interpretability. The quantitative evidence below demonstrates that 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde occupies a unique position at the intersection of low molecular weight, zero H-bond donors, and aldehyde reactivity that no single comparator simultaneously replicates.

Quantitative Differentiation Evidence for 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde: Head-to-Head Comparator Data for Procurement Decisions


Molecular Weight Superiority for Fragment-Based Drug Discovery: 139.15 Da vs. ≥141.12 Da for All Structurally Intact In-Class Comparators

The target compound possesses a molecular weight of 139.15 g·mol⁻¹, which is the lowest among all structurally intact spirocyclic isoxazoline aldehydes and carboxylate esters in its immediate chemical neighborhood. The closest comparator, 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (CAS 2649068-75-5; MW 141.12 g·mol⁻¹), is 1.4% heavier despite replacing a methylene with an oxygen [1]. The direct ester analog, ethyl 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate (CAS 1256391-70-4), weighs 183.20 g·mol⁻¹—a 31.7% increase—placing it outside the Rule-of-Three guideline (MW ≤ 300) commonly applied in fragment-based screening [2]. The ring-expanded comparator 5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde (CAS 2680675-82-3) has MW 155.19 g·mol⁻¹, an 11.5% increase accompanied by the introduction of a hydrogen-bond donor (NH) [3]. In fragment-based drug discovery, each 10 Da increment can reduce ligand efficiency metrics and limit the scope for subsequent growth vector optimization; the target compound's MW advantage of ≥1.97 Da over any isoxazoline-containing analog is therefore meaningful for library design [2].

Fragment-based drug discovery Lead-likeness Spirocyclic building blocks

Zero Hydrogen-Bond Donor Count: CNS Drug-Design Advantage Over the 5-Oxa-2-azaspiro[3.5]nonane Analog

The target compound contains zero hydrogen-bond donors (HBD = 0), a feature strongly correlated with passive blood-brain barrier (BBB) permeation in CNS drug design [1]. Its structurally analogous comparator 5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde (CAS 2680675-82-3) possesses one HBD arising from the secondary amine (NH) embedded in its azetidine ring, as confirmed by PubChem computed descriptors [2]. In a systematic analysis of CNS drugs, Pajouhesh and Lenz (2005) demonstrated that reducing HBD count from 1 to 0 is associated with a statistically significant increase in the probability of BBB penetration, and the CNS MPO (multiparameter optimization) scoring function penalizes compounds with HBD > 0 [3]. The target compound's HBD = 0, combined with its tPSA of 38.7 Ų and XLogP3 of 0.4, places it within the favorable CNS drug-like chemical space, whereas the comparator with HBD = 1 and XLogP3 of −0.7 falls outside this window on two of three key parameters [2].

CNS drug design Blood-brain barrier permeability Hydrogen-bond donors

Aldehyde Functional-Group Versatility Enables One-Step Derivatization Pathways Unavailable to the Ester Analog

The carbaldehyde group at position 7 of the target compound enables direct reductive amination to secondary or tertiary amines, Wittig/Horner–Wadsworth–Emmons olefination to α,β-unsaturated carbonyls, and nucleophilic addition (Grignard, organolithium) to secondary alcohols—all in a single synthetic step [1]. By contrast, the direct ester analog, ethyl 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate (CAS 1256391-70-4), requires a two-step sequence of ester reduction to the primary alcohol followed by oxidation to access the same aldehyde, or hydrolysis to the carboxylic acid followed by activation, adding 1–2 synthetic steps, reducing overall yield, and increasing purification burden . In the foundational synthesis paper by Li, Rogers-Evans, and Carreira (2013), the ester-to-acid saponification step for the related thia-azaspiro[3.4]octane scaffold was reported as proceeding smoothly, but subsequent Curtius rearrangement required additional steps to access amine modules; aldehyde-bearing spirocycles bypass such multi-step elaboration entirely [2]. The commercial availability of the target aldehyde at 95% purity from Enamine (catalog EN300-26625415) further eliminates the need for in-house ester-to-aldehyde conversion, saving 1–2 synthetic steps and associated labor and reagent costs [3].

Synthetic chemistry Functional-group interconversion Building-block reactivity

Single Rotatable Bond Confers Conformational Restraint Advantage Over Ethyl Ester Analogs Bearing ≥3 Rotatable Bonds

The target compound possesses exactly one rotatable bond (the C–CHO bond), as computed by PubChem [1]. In contrast, the direct ethyl ester analog, ethyl 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate (CAS 1256391-70-4), contains three rotatable bonds: the ester C–C(OEt) bond, the O–CH₂CH₃ bond, and the terminal CH₂–CH₃ bond . Veber et al. (2002) demonstrated in an analysis of over 1,100 drug candidates that a rotatable bond count ≤10 is associated with good oral bioavailability in rats, but more importantly, that each additional rotatable bond incrementally reduces the probability of acceptable pharmacokinetic profiles—an effect most pronounced for compounds with molecular weight below 500 Da [2]. The two-rotatable-bond difference between the target aldehyde and its ester analog represents a meaningful reduction in conformational entropy loss upon binding, which can translate into improved binding affinity and selectivity when these building blocks are elaborated into lead compounds [2]. The saturated analog, ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate (CAS 1256391-71-5), likewise carries three rotatable bonds plus an additional sp³ center, further increasing conformational flexibility .

Conformational restriction Oral bioavailability Veber rules

Documented Spiroisoxazoline Bioactivity Across Six Therapeutic Categories: Class-Level Evidence Supporting Drug-Discovery Utility

A comprehensive review of spiroisoxazoline compounds by Li, Song, and Imerhasan (2018, Chinese Journal of Organic Chemistry) classified their biological activities into six distinct therapeutic categories: (1) inhibition of larval growth, (2) slowing of arteriosclerosis, (3) analgesic (pain treatment) activity, (4) hypoglycemic (blood-sugar-lowering) activity, (5) anticancer activity, and (6) antibacterial activity [1]. This breadth of bioactivity establishes spiroisoxazolines—the core heterocyclic class to which 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde belongs—as validated pharmacophoric scaffolds, not merely inert synthetic intermediates. Separately, a US patent application (US 2008/0009535 A1) claims compounds containing the 5-oxa-6-azaspiro[3.4]oct-6-ene substructure as inhibitors of phosphodiesterase type-IV (PDE4), a clinically validated target for asthma, COPD, psoriasis, and inflammatory bowel disease [2]. While these data are class-level and do not provide target-specific IC₅₀ values for the aldehyde compound itself, they establish that the spirocyclic isoxazoline framework is biologically permissive and that the target compound—as an aldehyde-functionalized member of this class—is positioned for elaboration into bioactive molecules across multiple therapeutic indications. In contrast, non-isoxazoline spirocycles such as 6-azaspiro[3.4]octane-7-carbaldehyde (CAS 2680752-88-7), which lack the O–N bond, are excluded from this bioactivity heritage and have no corresponding literature precedent .

Spiroisoxazoline bioactivity Drug intermediates Therapeutic applications

Balanced XLogP3 of 0.4 Occupies the Optimal Lipophilicity Window for Oral Drug Candidates, Differentiating from Both More Hydrophilic and More Lipophilic Analogs

The target compound's XLogP3 value of 0.4, as computed by PubChem (XLogP3 3.0 algorithm), falls within the optimal lipophilicity range (XLogP 0–3) identified by Waring (2010) in a retrospective analysis of compounds successfully advanced to clinical development, where the lowest attrition rates were observed for compounds with logP between 1 and 2, and compounds with logP < 0 or > 4 showed markedly higher failure rates due to poor permeability or metabolic instability, respectively [1]. The direct comparator 5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde has an XLogP3 of −0.7—a full 1.1 log-unit shift into the hydrophilic regime—placing it at risk of poor membrane permeability [2]. The ethyl ester analog (CAS 1256391-70-4), while lacking a PubChem-computed XLogP3, is expected to exhibit an XLogP3 ≥ 1.0 based on the established contribution of an ethyl ester group (+0.5 to +0.7 log units relative to the corresponding aldehyde), shifting it closer to the upper boundary of optimal lipophilicity [3]. The target compound's XLogP3 of 0.4 therefore represents a balanced intermediate position, avoiding the permeability deficits of overly hydrophilic analogs and the metabolic liability and solubility penalties of excessively lipophilic ones [1].

Lipophilicity Drug-likeness ADME optimization

Recommended Application Scenarios for 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Libraries Requiring Ultra-Low Molecular Weight (<150 Da) Spirocyclic Aldehydes

The compound's molecular weight of 139.15 Da—the lowest among isoxazoline-containing spirocyclic aldehydes—positions it as an optimal fragment for FBLD campaigns adhering to the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its balanced XLogP3 of 0.4, zero HBD, and tPSA of 38.7 Ų collectively satisfy all Rule-of-Three criteria without marginal violations, unlike the ring-expanded analog (HBD = 1, XLogP3 = −0.7) or the ester analog (MW 183.20, approaching the upper limit for fragments) [2]. Procurement of this specific compound for fragment library construction ensures maximum room for subsequent growth-vector optimization while maintaining lead-like physicochemical properties.

CNS-Targeted Medicinal Chemistry Programs Requiring Conformationally Constrained Building Blocks with Predicted BBB Permeability

The combination of HBD = 0, tPSA = 38.7 Ų, and a single rotatable bond aligns with established CNS drug-design principles, where HBD ≤ 1, tPSA < 70 Ų, and low conformational flexibility are favorable for passive BBB permeation [1]. The 5-oxa-2-azaspiro[3.5]nonane analog, by contrast, introduces an NH donor (HBD = 1) and a more hydrophilic XLogP3 (−0.7), both of which are penalized in CNS MPO scoring [2]. The isoxazoline ring itself serves as a metabolically stable bioisostere for ester and amide functionalities commonly found in CNS pharmacophores. Researchers designing CNS-penetrant leads should prioritize this aldehyde building block over more hydrophilic or HBD-containing spirocyclic alternatives.

Parallel Synthesis and DNA-Encoded Library (DEL) Production Requiring Aldehyde Handles for One-Step Conjugation Chemistry

The aldehyde functional group enables direct, one-step reductive amination with primary and secondary amines—the most widely used conjugation chemistry in DNA-encoded library technology (ELT) and parallel library synthesis [1]. Compared to the ester analog, which requires a two-step reduction-oxidation sequence to access the same aldehyde intermediate, the target compound saves 1–2 synthetic steps per library member, translating into significant throughput gains when scaled across thousands of library compounds [2]. The commercial availability of the compound at 95% purity from Enamine [3] further eliminates the need for in-house synthesis, enabling direct deployment in automated library production workflows.

Covalent Inhibitor and Targeted Protein Degradation (PROTAC) Programs Exploiting the Aldehyde as a Latent Electrophilic Warhead

The aldehyde group at the 7-position of the isoxazoline ring can serve as a latent electrophilic warhead for reversible covalent inhibition, forming hemiaminal or imine adducts with catalytic lysine residues or N-terminal cysteines in target proteins [1]. The spirocyclic scaffold provides a rigid, three-dimensional presentation of the aldehyde electrophile that is topologically distinct from planar aromatic aldehydes commonly used in covalent fragment screens. The PDE4 inhibitor patent (US 2008/0009535 A1), which claims compounds bearing the identical 5-oxa-6-azaspiro[3.4]oct-6-ene core, establishes precedent for the biological compatibility of this scaffold class [2]. The low molecular weight (139.15 Da) and balanced lipophilicity (XLogP3 = 0.4) further support its use as a covalent fragment starting point, where minimal structural complexity is desirable for early hit identification.

Quote Request

Request a Quote for 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.